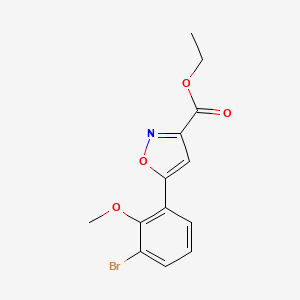
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in dry ether is often used.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is a typical reagent.
Major Products Formed
Substitution Reactions: Products include 3-(2-Iodo-6-fluorophenyl)-3-oxopropanenitrile.
Reduction Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-hydroxypropanenitrile.
Oxidation Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoroanisole: A versatile compound used in pharmaceuticals and agrochemicals.
2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Used in organic synthesis and materials science.
2-Bromo-3-fluorophenol: Employed in the synthesis of various organic compounds.
Uniqueness
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of bromine, fluorine, and nitrile functionalities
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 |
InChI Key |
NGWWBCPMFABUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)



![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)

